molecular formula C8H6N2S B134792 3,4-Dimethylthiophene-2,5-dicarbonitrile CAS No. 155632-41-0

3,4-Dimethylthiophene-2,5-dicarbonitrile

Cat. No. B134792
CAS RN: 155632-41-0
M. Wt: 162.21 g/mol
InChI Key: KJJOQVQJRGSFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylthiophene-2,5-dicarbonitrile is a chemical compound with the formula C8H6N2S . It has a molecular weight of 162.212 . This compound is used in laboratory chemicals .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,4-Dimethylthiophene-2,5-dicarbonitrile is InChI=1S/C8H6N2S/c1-5-6(2)8(4-10)11-7(5)3-9/h1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dimethylthiophene-2,5-dicarbonitrile is 162.212 . The melting point is between 210-214 degrees .

Scientific Research Applications

Photovoltaics

As part of organic photovoltaic materials, 3,4-dimethylthiophene-2,5-dicarbonitrile contributes to the development of lightweight, flexible solar cells. Its absorption in the visible range and compatibility with other organic materials make it an attractive component for organic solar cells.

properties

IUPAC Name

3,4-dimethylthiophene-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-5-6(2)8(4-10)11-7(5)3-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOQVQJRGSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384431
Record name 3,4-dimethylthiophene-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylthiophene-2,5-dicarbonitrile

CAS RN

155632-41-0
Record name 3,4-dimethylthiophene-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylthiophene-2,5-dicarbonitrile
Reactant of Route 2
3,4-Dimethylthiophene-2,5-dicarbonitrile
Reactant of Route 3
3,4-Dimethylthiophene-2,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
3,4-Dimethylthiophene-2,5-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
3,4-Dimethylthiophene-2,5-dicarbonitrile
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylthiophene-2,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.